molecular formula C10H13ClO2S B13256266 (2,4,6-Trimethylphenyl)methanesulfonyl chloride

(2,4,6-Trimethylphenyl)methanesulfonyl chloride

Cat. No.: B13256266
M. Wt: 232.73 g/mol
InChI Key: WUYFJGLMOZDUJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4,6-Trimethylphenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C10H13ClO2S. It is a derivative of methanesulfonyl chloride, where the methanesulfonyl group is attached to a 2,4,6-trimethylphenyl group. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2,4,6-Trimethylphenyl)methanesulfonyl chloride can be synthesized through the reaction of 2,4,6-trimethylphenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(2,4,6-Trimethylphenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like pyridine, nucleophiles such as amines and alcohols, and solvents like dichloromethane. Reactions are typically carried out at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from reactions with this compound include sulfonamides, sulfonate esters, and various sulfene derivatives .

Scientific Research Applications

(2,4,6-Trimethylphenyl)methanesulfonyl chloride is used in a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonate esters.

    Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2,4,6-Trimethylphenyl)methanesulfonyl chloride involves its reactivity as an electrophile. It reacts with nucleophiles to form covalent bonds, resulting in the formation of sulfonamide or sulfonate ester products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4,6-Trimethylphenyl)methanesulfonyl chloride is unique due to the presence of the 2,4,6-trimethylphenyl group, which imparts different steric and electronic properties compared to other sulfonyl chlorides. This can lead to variations in reactivity and selectivity in chemical reactions .

Properties

Molecular Formula

C10H13ClO2S

Molecular Weight

232.73 g/mol

IUPAC Name

(2,4,6-trimethylphenyl)methanesulfonyl chloride

InChI

InChI=1S/C10H13ClO2S/c1-7-4-8(2)10(9(3)5-7)6-14(11,12)13/h4-5H,6H2,1-3H3

InChI Key

WUYFJGLMOZDUJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CS(=O)(=O)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.